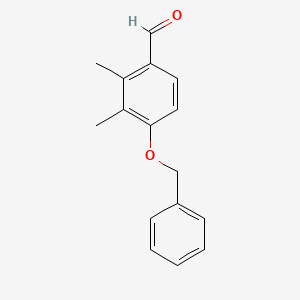

2,3-Dimethyl-4-(phenylmethoxy)benzaldehyde

Description

Properties

IUPAC Name |

2,3-dimethyl-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-12-13(2)16(9-8-15(12)10-17)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUGSLOZMMNBGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)OCC2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-4-(phenylmethoxy)benzaldehyde typically involves the reaction of 2,3-dimethylphenol with benzyl chloride in the presence of a base to form the intermediate 2,3-dimethyl-4-(phenylmethoxy)phenol. This intermediate is then oxidized to the corresponding benzaldehyde using an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method includes the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-4-(phenylmethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

Oxidation: 2,3-Dimethyl-4-(phenylmethoxy)benzoic acid

Reduction: 2,3-Dimethyl-4-(phenylmethoxy)benzyl alcohol

Substitution: Products depend on the nucleophile used

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzaldehyde functional group attached to a dimethyl-substituted aromatic ring and a phenylmethoxy group. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in synthesis.

Applications in Organic Synthesis

2,3-Dimethyl-4-(phenylmethoxy)benzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its structural features enable it to be utilized in:

- Pharmaceuticals : It is involved in the synthesis of various drug compounds due to its reactivity and ability to form covalent bonds with biological targets.

- Agrochemicals : The compound can be used to create pesticides and herbicides that are essential for modern agriculture.

Synthesis Pathways

Several synthetic routes have been developed for producing this compound, emphasizing its accessibility:

| Method | Description |

|---|---|

| Grignard Reaction | Involves the reaction of 2,3-dimethyl halogeno-benzene with magnesium to form a Grignard reagent, followed by reaction with N,N-dimethylformamide (DMF) to yield the aldehyde. |

| Aldol Condensation | Can be used to construct larger carbon frameworks by reacting with other aldehydes or ketones. |

Biological Research Applications

Recent studies have highlighted the biological activities of this compound, showcasing its potential in therapeutic applications.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various bacterial strains. The agar diffusion method revealed:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results indicate that the compound may disrupt bacterial cell wall synthesis or act as a membrane disruptor.

Anti-inflammatory Effects

In vitro studies using murine macrophage cell lines demonstrated that the compound significantly inhibits nitric oxide (NO) production in a dose-dependent manner:

| Concentration (µM) | % Inhibition of NO Production |

|---|---|

| 10 | 25 |

| 20 | 50 |

| 50 | 75 |

This suggests its potential as an anti-inflammatory agent through the inhibition of inducible nitric oxide synthase (iNOS).

Industrial Applications

In addition to its roles in research and pharmaceuticals, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique electronic properties make it suitable for applications in:

- Polymer Chemistry : As a building block for synthesizing polymers with specific properties.

- Dyes and Pigments : Due to its aromatic nature, it can be modified to produce vibrant dyes.

Case Study 1: Anticancer Properties

Research has indicated that derivatives of this compound may exhibit anticancer activities by modulating enzyme pathways involved in tumor growth. For instance, studies on similar compounds have shown promising results against glioblastoma cells through kinase inhibition .

Case Study 2: Enzyme Probes

The compound has been used as a probe in enzymatic studies to understand biological pathways better. Its ability to interact with specific enzymes allows researchers to investigate their mechanisms and potential therapeutic targets.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-4-(phenylmethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The phenylmethoxy group can also interact with hydrophobic pockets in proteins, affecting their conformation and function .

Comparison with Similar Compounds

Data Table of Comparable Compounds

Research Findings and Implications

- Synthetic Efficiency: Benzyloxy groups are introduced via alkylation of phenolic precursors using benzyl halides and bases like Cs₂CO₃ (), whereas methoxy groups often employ methylating agents like dimethyl sulfate .

- Biological Activity : Methyl groups at positions 2 and 3 may enhance metabolic stability by blocking cytochrome P450 oxidation sites, as seen in antipyrine derivatives .

- Environmental Impact : Benzyloxy-containing compounds may persist in water systems, necessitating advanced oxidation techniques for degradation .

Biological Activity

2,3-Dimethyl-4-(phenylmethoxy)benzaldehyde is an aromatic aldehyde that has garnered attention in various fields of biological research. This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Understanding its biological mechanisms and applications can pave the way for new therapeutic strategies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Properties

Recent studies have highlighted the antimicrobial effects of this compound against various bacterial strains. The compound was tested using the agar diffusion method, showing significant inhibitory activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound may interfere with bacterial cell wall synthesis or function as a membrane disruptor .

Anti-inflammatory Effects

In vitro studies using murine macrophage cell lines (RAW 264.7) demonstrated that this compound significantly reduced nitric oxide (NO) production in a dose-dependent manner. This suggests its potential as an anti-inflammatory agent.

| Concentration (µM) | % Inhibition of NO Production |

|---|---|

| 10 | 25 |

| 20 | 50 |

| 50 | 75 |

The mechanism appears to involve the inhibition of inducible nitric oxide synthase (iNOS), which is crucial for NO production in inflammatory responses .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound indicate that it may inhibit cancer cell proliferation. In studies involving human cancer cell lines, treatment with varying concentrations of this compound resulted in reduced cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 30 |

| HeLa (Cervical Cancer) | 25 |

These findings suggest that the compound may induce apoptosis in cancer cells, although further mechanistic studies are required to elucidate its action pathways .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and inflammatory pathways.

- Reactive Oxygen Species (ROS) : It may induce oxidative stress in cancer cells, leading to apoptosis.

- Cell Signaling Pathways : The modulation of signaling pathways associated with inflammation and cancer progression is also a potential mechanism.

Case Studies

- Antibacterial Study : A study conducted on the efficacy of various benzaldehyde derivatives found that modifications to the aromatic ring significantly impacted antibacterial activity. The presence of electron-donating groups enhanced activity against resistant strains .

- Anti-inflammatory Research : Another case study indicated that compounds similar to this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, supporting its potential therapeutic use in chronic inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 2,3-Dimethyl-4-(phenylmethoxy)benzaldehyde?

The compound can be synthesized via alkylation of phenolic precursors or substitution reactions. For example, benzyl-protected aldehydes are often prepared by reacting phenolic hydroxyl groups with benzyl halides under basic conditions. A general method involves refluxing the precursor (e.g., 4-hydroxy-2,3-dimethylbenzaldehyde) with benzyl bromide in the presence of a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF) . Purification typically involves column chromatography or recrystallization.

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and purity. For example, aromatic protons appear in the δ 6.5–8.0 ppm range, while methoxy and benzyloxy groups show distinct singlet signals .

- FTIR spectroscopy to identify functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹, aromatic C-H ~3000 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound?

While specific toxicological data may be limited (as seen in similar benzaldehydes ), general precautions include:

- Personal protective equipment (PPE): Gloves, lab coat, and safety goggles.

- First aid: For skin contact, wash with soap and water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage: Keep in a cool, dry place (0–6°C for some analogs) away from oxidizers .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in Friedel-Crafts alkylation?

Optimization strategies include:

- Catalyst selection: Use Lewis acids like AlCl₃ or FeCl₃ to enhance electrophilic substitution .

- Solvent choice: Polar aprotic solvents (e.g., dichloromethane) improve reaction kinetics.

- Temperature control: Moderate heating (40–60°C) balances reactivity and side-product formation.

- Purification: Employ gradient column chromatography with hexane/ethyl acetate to isolate the product from unreacted starting materials .

Q. How to address discrepancies in spectral data interpretation for this compound?

Contradictions in NMR or IR data can arise from impurities or tautomerism. Solutions include:

- Comparative analysis: Cross-reference with published spectra of structurally similar compounds (e.g., 4-benzyloxy-3-methoxybenzaldehyde ).

- Computational modeling: Use DFT calculations to predict chemical shifts or vibrational modes and validate experimental data .

- Purity checks: Confirm via HPLC or TLC to rule out contaminants .

Q. What strategies can elucidate the biological activity mechanisms of this compound derivatives?

To investigate potential bioactivity (e.g., antimicrobial or enzyme inhibition):

- In vitro assays: Test against target enzymes (e.g., cytochrome P450) or microbial strains, using positive controls like known inhibitors .

- Structure-activity relationship (SAR) studies: Modify substituents (e.g., methoxy vs. ethoxy groups) to correlate structural features with activity .

- Molecular docking: Simulate interactions with protein active sites (e.g., using AutoDock Vina) to predict binding affinities .

Data Contradictions and Validation

- Purity vs. reactivity: Some analogs (e.g., 4-methoxy-2,3-dimethylbenzaldehyde) are reported with >97% purity , but batch-dependent variations may affect reaction outcomes. Validate via independent synthesis and characterization.

- Spectral references: IR data for 4-(benzyloxy)-3-methoxybenzaldehyde can serve as a benchmark but may require adjustments for methyl substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.